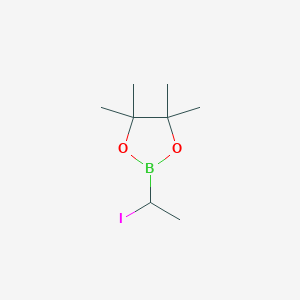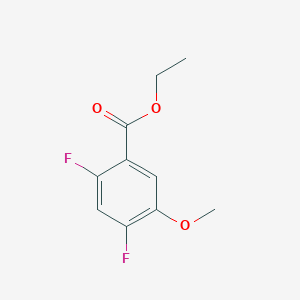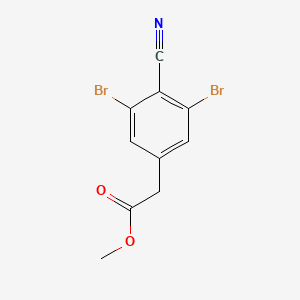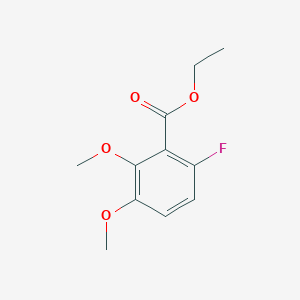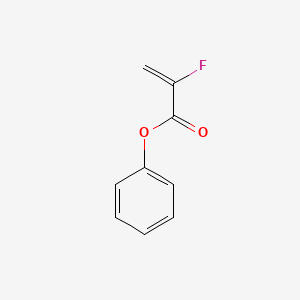
Phenyl 2-fluoroacrylate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-fluoroacrylate (PFA) is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. It is a monomer, which is a small molecule that can be used to create polymers, and is composed of the elements carbon, hydrogen, fluorine, and oxygen. PFA is a colorless, volatile liquid with a boiling point of about 120°C and a melting point of about -20°C. It has a wide range of uses, from medical applications to industrial processes.
Scientific Research Applications
Phenyl 2-fluoroacrylate; 98% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of polymers, as a coating for medical implants, and as a component of paints, coatings, and adhesives. It is also used in the manufacture of polymers for medical applications, such as prosthetic devices and artificial organs. In addition, Phenyl 2-fluoroacrylate; 98% is used in the production of polymers for use in drug delivery systems, as well as for the production of polymers for use in the production of plastics and other materials.
Mechanism of Action
Phenyl 2-fluoroacrylate; 98% acts as a free-radical initiator, which means it is able to create free radicals that can initiate the polymerization process. Free radicals are highly reactive molecules that can react with other molecules, such as monomers, to form polymers. The free radicals created by Phenyl 2-fluoroacrylate; 98% can then react with the monomers to form polymers, which can then be used in a variety of applications.
Biochemical and Physiological Effects
Phenyl 2-fluoroacrylate; 98% has been shown to have a range of biochemical and physiological effects. It has been found to be toxic to certain bacteria, fungi, and viruses, and is also known to be an irritant to the skin and eyes. In addition, Phenyl 2-fluoroacrylate; 98% is known to be an allergen, and can cause allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
Phenyl 2-fluoroacrylate; 98% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to use. It is also highly soluble in a variety of solvents, making it easy to work with. However, it is also highly flammable and volatile, so it must be used with caution. In addition, Phenyl 2-fluoroacrylate; 98% can be toxic to certain organisms, so it should be handled with care.
Future Directions
Phenyl 2-fluoroacrylate; 98% has a wide range of potential future applications in scientific research and laboratory experiments. It could be used in the synthesis of polymers for medical applications, such as prosthetic devices and artificial organs. It could also be used to create polymers for drug delivery systems, as well as for the production of plastics and other materials. In addition, Phenyl 2-fluoroacrylate; 98% could be used in the manufacture of coatings, paints, and adhesives, and could be used to create polymers for use in industrial processes. Finally, Phenyl 2-fluoroacrylate; 98% could be used to create polymers for use in the production of nanomaterials for a variety of applications.
Synthesis Methods
Phenyl 2-fluoroacrylate; 98% is synthesized by a process called free-radical polymerization. The process involves the reaction of a monomer, usually a vinyl monomer, with a free radical initiator, such as benzoyl peroxide. The reaction produces a polymer, which is then purified and distilled to produce the desired product.
properties
IUPAC Name |
phenyl 2-fluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUTPNYARQHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OC1=CC=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-fluoroacrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
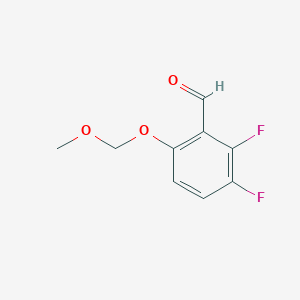
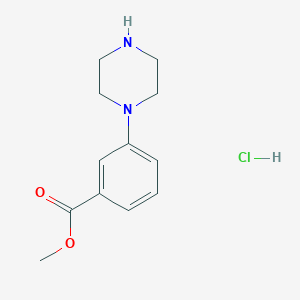
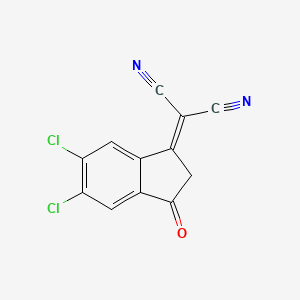
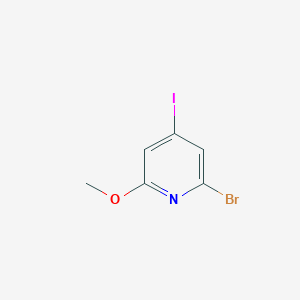
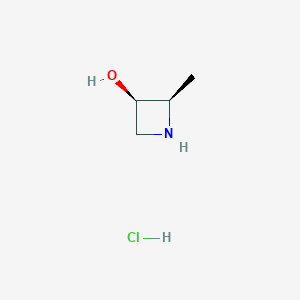


![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)
